molecular formula C7H6F2O2 B1597864 2-(Difluoromethoxy)phenol CAS No. 53104-96-4

2-(Difluoromethoxy)phenol

Cat. No. B1597864
CAS RN: 53104-96-4
M. Wt: 160.12 g/mol
InChI Key: PVNTURWWDZNXTK-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)phenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 . The compound appears as a white or colorless to yellow to brown solid or semi-solid or liquid .


Molecular Structure Analysis

The InChI code for 2-(Difluoromethoxy)phenol is 1S/C7H6F2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H . This indicates the presence of seven carbon atoms, six hydrogen atoms, two fluorine atoms, and two oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

2-(Difluoromethoxy)phenol is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Pharmaceutical Research

2-(Difluoromethoxy)phenol: is a compound of interest in pharmaceutical research due to its potential bioactive properties. The difluoromethoxy group can influence the pharmacokinetic profile of therapeutic agents, such as enhancing membrane permeability and metabolic stability . This compound could be used in the design of new drug candidates, particularly in the development of central nervous system (CNS) drugs where blood-brain barrier permeability is crucial.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions to produce a wide range of difluoromethylated aromatic compounds. These compounds are significant in the synthesis of agrochemicals, dyes, and other industrial chemicals .

Analytical Chemistry

2-(Difluoromethoxy)phenol: can be used as a standard or reagent in analytical methods such as NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties make it suitable for calibration and method development, ensuring accurate and reliable analytical results.

Computational Chemistry

In computational chemistry, 2-(Difluoromethoxy)phenol can be used in molecular modeling and simulations to understand its interactions at the atomic level. Programs such as Amber, GROMACS, and others can produce simulations to visualize how this compound interacts with biological molecules or materials, which is essential for drug design and material engineering .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-(Difluoromethoxy)phenol . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNTURWWDZNXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378893
Record name 2-(difluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)phenol

CAS RN

53104-96-4
Record name 2-(difluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

275 g of chlorodifluoromethane are passed into a solution of 100 g of pyrocatechol, 220 g of sodium hydroxide and 60 g of sodium dithionite in 500 ml of water and 400 ml of dioxane at 50°-55° C. analogously to L. N. Sedova et al., Zh. Org. Khim. 6, 568 (1970). After distillation at 61°-62° C./1.0-1.1 kPa, a mixture of 1,2-bis(difluoromethoxy)benzene and 2-difluoromethoxyphenol is obtained, the products being separated by chromatography on silica gel by means of cyclohexane/ethyl acetate (4:1).
Quantity
275 g
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reactant
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100 g
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220 g
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60 g
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500 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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